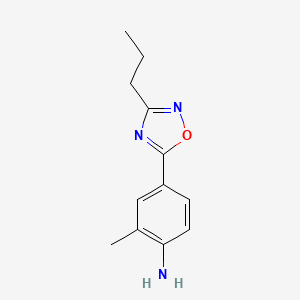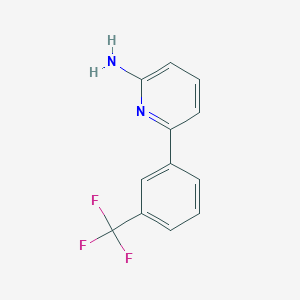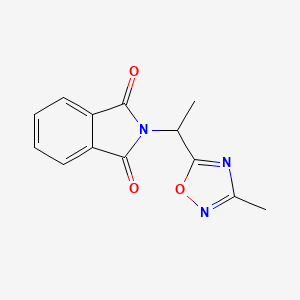
6-Amino-1-methyl-5-((2-(piperidin-1-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-metil-5-((2-(piperidin-1-il)etil)amino)pirimidina-2,4(1H,3H)-diona es un compuesto heterocíclico con un núcleo de pirimidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Amino-1-metil-5-((2-(piperidin-1-il)etil)amino)pirimidina-2,4(1H,3H)-diona típicamente involucra reacciones de múltiples pasos. Un método común incluye la ciclocondensación de derivados de pirimidina amino-funcionalizados con reactivos apropiados bajo condiciones controladas. Por ejemplo, la reacción de 1-metil-5-amino-2,4-dioxopirimidina con 2-(piperidin-1-il)etilamina en presencia de un catalizador adecuado puede producir el compuesto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, detección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores robustos para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Amino-1-metil-5-((2-(piperidin-1-il)etil)amino)pirimidina-2,4(1H,3H)-diona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos amino pueden oxidarse para formar derivados nitro o imino correspondientes.
Reducción: El compuesto puede reducirse para formar derivados más saturados.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleófila, lo que lleva a la formación de diversos derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y ácido nítrico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleófila a menudo involucran reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados de pirimidina sustituidos.
Aplicaciones Científicas De Investigación
6-Amino-1-metil-5-((2-(piperidin-1-il)etil)amino)pirimidina-2,4(1H,3H)-diona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente como inhibidores de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 6-Amino-1-metil-5-((2-(piperidin-1-il)etil)amino)pirimidina-2,4(1H,3H)-diona implica su interacción con dianas moleculares específicas. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. El compuesto también puede interactuar con receptores celulares, modulando vías de transducción de señales y afectando las funciones celulares.
Comparación Con Compuestos Similares
Compuestos Similares
5-Amino-1-metil-2,4-dioxopirimidina: Carece del grupo piperidin-1-il, lo que da como resultado diferentes propiedades químicas y biológicas.
6-Amino-1-metil-5-(etilamino)pirimidina-2,4(1H,3H)-diona: Estructura similar pero con un grupo etilamino en lugar del grupo piperidin-1-il.
Singularidad
6-Amino-1-metil-5-((2-(piperidin-1-il)etil)amino)pirimidina-2,4(1H,3H)-diona es única debido a la presencia del grupo piperidin-1-il, que puede mejorar su afinidad de unión a dianas moleculares específicas y mejorar sus propiedades farmacocinéticas. Esto lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en varios campos.
Propiedades
Fórmula molecular |
C12H21N5O2 |
|---|---|
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
6-amino-1-methyl-5-(2-piperidin-1-ylethylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H21N5O2/c1-16-10(13)9(11(18)15-12(16)19)14-5-8-17-6-3-2-4-7-17/h14H,2-8,13H2,1H3,(H,15,18,19) |
Clave InChI |
CPSNJNHZYHOXTE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)NC1=O)NCCN2CCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11813482.png)








![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)


